molecular formula C16H15BrClNO4 B2385113 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 430453-93-3

2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2385113
CAS No.: 430453-93-3
M. Wt: 400.65
InChI Key: WPULMPMGWVDKHP-UHFFFAOYSA-N
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Description

2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo and chloro substituent on the phenoxy ring and two methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-bromo-2-chlorophenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then reacted with 2,4-dimethoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents on the phenoxy ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methoxy groups.

    Hydrolysis: The acetamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives of the methoxy groups.

    Hydrolysis Products: Corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide: shares similarities with other acetamides and phenoxy derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO4/c1-21-11-4-5-13(15(8-11)22-2)19-16(20)9-23-14-6-3-10(17)7-12(14)18/h3-8H,9H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPULMPMGWVDKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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